5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide
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Overview
Description
5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide is a complex organic compound that features a piperidine ring, a benzyl group, and a furan-2-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . The benzyl group can be introduced through a benzylation reaction, and the furan-2-sulfonamide moiety is typically added via a sulfonation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Mechanism of Action
The mechanism of action of 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide involves its interaction with specific molecular targets. The piperidine ring and benzyl group may facilitate binding to receptors or enzymes, while the furan-2-sulfonamide moiety could play a role in modulating the compound’s activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonamides, such as:
- 4-benzylpiperidine
- N-methylfuran-2-sulfonamide
- Piperidine-1-carbonyl derivatives
Uniqueness
What sets 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide apart is the combination of its structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-19-25(22,23)17-8-7-16(24-17)18(21)20-11-9-15(10-12-20)13-14-5-3-2-4-6-14/h2-8,15,19H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRFDLOPQPRGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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